molecular formula C22H19Cl2F3N4O2 B2742654 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone CAS No. 1022094-73-0

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cat. No. B2742654
CAS RN: 1022094-73-0
M. Wt: 499.32
InChI Key: UNSYEBYJFSVDBZ-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is a useful research compound. Its molecular formula is C22H19Cl2F3N4O2 and its molecular weight is 499.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Synthesis and Biological Activities : A study focused on the synthesis of novel biologically potent heterocyclic compounds, incorporating the core structure similar to the specified compound, showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). These compounds also demonstrated in vitro antibacterial and antifungal activities, indicating their potential as pharmaceutical agents to combat various diseases and infections (Katariya, Vennapu, & Shah, 2021).

Structural and Molecular Analysis

  • Molecular Docking Studies : Another research effort involved molecular docking studies to explore the structural compatibility and potential binding affinities of related heterocyclic compounds. This approach aids in understanding how such compounds could interact with biological targets, providing insights into their mechanisms of action and potential for drug development (Rajni Swamy et al., 2013).

Synthetic Chemistry Applications

  • Complex Formation and Reactivity : The study on fac-Re(CO)3Cl complexes of related ligands explores the synthetic versatility of such compounds, offering insights into their reactivity and potential uses in catalysis and material science. This research highlights the importance of structural and electronic modifications in designing complexes with desired properties (Anderson et al., 2013).

Anticonvulsant Activities

  • Synthesis and Pharmacological Evaluation : Research into the synthesis of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, sharing a structural motif with the specified compound, showed good anticonvulsant activity in preliminary screens. This suggests potential therapeutic applications in treating epilepsy and related disorders (Fiakpui et al., 1999).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2F3N4O2/c1-13-18(19(29-33-13)15-5-2-3-6-16(15)23)21(32)31-8-4-7-30(9-10-31)20-17(24)11-14(12-28-20)22(25,26)27/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSYEBYJFSVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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